
Tris(2,2-bipyrimidine)ruthenium(II) Dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium is a coordination compound that features a ruthenium center coordinated to three 2-(pyrimidin-2-yl)pyrimidine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium typically involves the reaction of ruthenium chloride with 2-(pyrimidin-2-yl)pyrimidine ligands under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the coordination of the ligands to the ruthenium center. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the ruthenium center undergoes a change in oxidation state.
Reduction: It can also undergo reduction reactions, where the ruthenium center gains electrons.
Substitution: Ligand substitution reactions are common, where one or more of the 2-(pyrimidin-2-yl)pyrimidine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligand environments .
Applications De Recherche Scientifique
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research has explored its use in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.
Mécanisme D'action
The mechanism of action of tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that cause oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,2’-bipyridyl)dichlororuthenium: Another ruthenium complex with similar coordination geometry but different ligands.
Tris(1,10-phenanthroline)dichlororuthenium: A ruthenium complex with 1,10-phenanthroline ligands.
Uniqueness
Tris(2-(pyrimidin-2-yl)pyrimidine); dichlororuthenium is unique due to the specific electronic and steric properties imparted by the 2-(pyrimidin-2-yl)pyrimidine ligands. These properties influence its reactivity, stability, and interaction with biological molecules, making it distinct from other ruthenium complexes .
Propriétés
Formule moléculaire |
C24H18Cl2N12Ru |
|---|---|
Poids moléculaire |
646.5 g/mol |
Nom IUPAC |
dichlororuthenium;2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
DVHNMJRXSLLELA-UHFFFAOYSA-L |
SMILES canonique |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.Cl[Ru]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


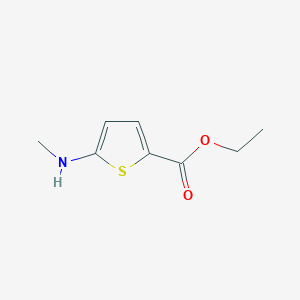
![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)

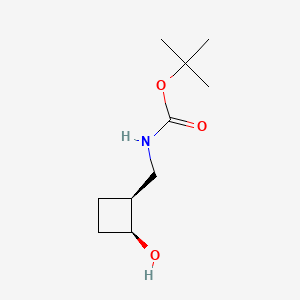
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
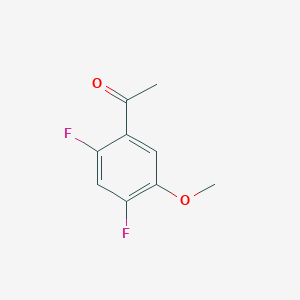
![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
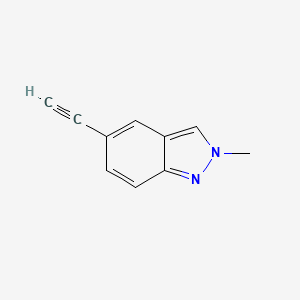
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)
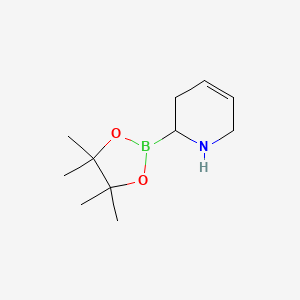
![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)
